Thiophene-2,4-dicarbaldehyde

Descripción general

Descripción

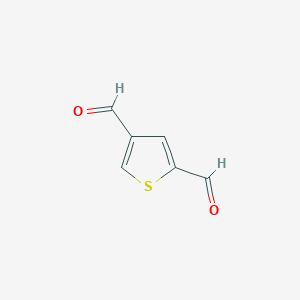

Thiophene-2,4-dicarbaldehyde is an organic compound with the molecular formula C6H4O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions of the thiophene ring. This compound is of significant interest due to its versatile applications in organic synthesis and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thiophene-2,4-dicarbaldehyde can be synthesized through various methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl groups at the desired positions . Another method includes the oxidation of thiophene-2,4-dimethyl using oxidizing agents such as selenium dioxide or potassium permanganate .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Análisis De Reacciones Químicas

Types of Reactions: Thiophene-2,4-dicarbaldehyde undergoes various chemical reactions, including:

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Thiophene-2,4-dicarboxylic acid.

Reduction: Thiophene-2,4-dimethanol.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocyclic Compounds

Thiophene-2,4-dicarbaldehyde serves as a crucial building block in the synthesis of various heterocyclic compounds. Its structure allows for the introduction of functional groups that can lead to a wide range of derivatives with potential biological activity.

Synthesis of Conjugated Polymers

The compound is instrumental in the production of conjugated polymers, which have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the electronic properties of these polymers through thiophene derivatives enhances their efficiency and performance.

Biological Applications

Pharmaceutical Development

Research indicates that this compound can act as a precursor for biologically active molecules. Studies have shown its potential in developing pharmaceuticals with anti-inflammatory and anticancer properties. For instance, derivatives of thiophene-2-carboxamide have been identified as promising candidates for drug development due to their significant biological activities against various pathogens .

Antioxidant and Antibacterial Properties

Recent studies have highlighted the antioxidant and antibacterial activities of thiophene derivatives. For example, certain synthesized compounds exhibited notable inhibition rates against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting their potential use in medicinal formulations .

Materials Science

Organic Semiconductors

this compound is utilized in the fabrication of organic semiconductors. Its derivatives are used to create materials that exhibit desirable optoelectronic properties, making them suitable for applications in sensors and electronic devices .

Covalent Organic Frameworks (COFs)

The compound is also employed in the construction of covalent organic frameworks (COFs), which are porous materials with applications in gas storage, separation processes, and catalysis. The synthesis of COFs using this compound has shown promising results in enhancing light absorption characteristics.

Safety and Environmental Considerations

While this compound presents numerous applications, safety data indicate that it can cause skin and eye irritation upon contact. Proper handling procedures should be followed to mitigate exposure risks during laboratory synthesis and application .

Case Study 1: Drug Development

A study investigated the synthesis of thiophene-2-carboxamide derivatives for their potential as anticancer agents. The research demonstrated that specific modifications to the thiophene structure enhanced biological activity, leading to compounds that showed significant efficacy against cancer cell lines .

Case Study 2: Organic Electronics

In another study focusing on organic electronics, researchers synthesized a series of thiophene-based polymers incorporating this compound. These polymers exhibited improved charge transport properties and stability when used in OLEDs, highlighting the compound's utility in advanced electronic applications .

Mecanismo De Acción

Thiophene-2,4-dicarbaldehyde can be compared with other thiophene derivatives, such as thiophene-2,5-dicarbaldehyde and thiophene-3,4-dicarbaldehyde. While all these compounds share the thiophene core, their chemical properties and reactivity differ due to the position of the aldehyde groups . This compound is unique in its ability to form conjugated systems with specific electronic properties, making it particularly valuable in the field of organic electronics .

Comparación Con Compuestos Similares

- Thiophene-2,5-dicarbaldehyde

- Thiophene-3,4-dicarbaldehyde

- Thiophene-2-carbaldehyde

- Thiophene-3-carbaldehyde

Actividad Biológica

Thiophene-2,4-dicarbaldehyde (TDCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of TDCA, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is an organic compound with the chemical formula . It features two aldehyde groups attached to a thiophene ring, which enhances its reactivity and biological potential. The synthesis of TDCA typically involves the oxidation of thiophene derivatives or the use of specific reagents that facilitate the introduction of aldehyde groups at the 2 and 4 positions of the thiophene ring.

1. Antioxidant Activity

Research indicates that TDCA exhibits notable antioxidant properties. A study utilizing the ABTS radical cation decolorization assay demonstrated that TDCA can significantly inhibit oxidative stress by scavenging free radicals. The antioxidant activity was comparable to that of standard antioxidants such as ascorbic acid, suggesting potential applications in preventing oxidative damage in biological systems .

2. Antibacterial Activity

TDCA has shown promising antibacterial activity against various strains of bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 31.108 - 124.432 |

| Pseudomonas aeruginosa | 124.432 - 248.863 |

3. Antifungal Activity

In addition to its antibacterial properties, TDCA has demonstrated antifungal activity against various fungal strains, particularly Candida albicans. The compound's ability to inhibit biofilm formation suggests a mechanism that may involve interference with quorum sensing in fungal populations .

The biological effects of TDCA can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : TDCA may induce oxidative stress in microbial cells, leading to cell death through ROS-mediated pathways.

- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.

- DNA Binding : Studies have shown that derivatives of thiophene compounds can bind to DNA and proteins, disrupting normal cellular functions.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of TDCA against clinical isolates of Staphylococcus aureus. The results indicated that TDCA not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control treatments .

Case Study 2: Antioxidant Properties

Another research focused on the antioxidant capacity of TDCA using various assays (DPPH and ABTS). The findings revealed that TDCA exhibited substantial free radical scavenging ability, making it a candidate for further exploration in formulations aimed at oxidative stress-related conditions .

Propiedades

IUPAC Name |

thiophene-2,4-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O2S/c7-2-5-1-6(3-8)9-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUMWUDQTQMMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362852 | |

| Record name | thiophene-2,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-93-4 | |

| Record name | thiophene-2,4-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2,4-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.